molecular formula C18H20N4O2 B12746697 (E)-1,3-Diethyl-8-(4-methylstyryl)xanthine CAS No. 155271-36-6

(E)-1,3-Diethyl-8-(4-methylstyryl)xanthine

Cat. No.: B12746697
CAS No.: 155271-36-6
M. Wt: 324.4 g/mol
InChI Key: ABVZCSRAHASBGV-ZHACJKMWSA-N
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Description

(E)-1,3-Diethyl-8-(4-methylstyryl)xanthine is a synthetic compound that belongs to the xanthine family. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects on the central nervous system. This particular compound is characterized by the presence of a styryl group attached to the xanthine core, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,3-Diethyl-8-(4-methylstyryl)xanthine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3-diethylxanthine and 4-methylbenzaldehyde.

    Olefination Reaction: The key step in the synthesis is the olefination reaction, where the 4-methylbenzaldehyde is reacted with 1,3-diethylxanthine in the presence of a base, such as potassium tert-butoxide, to form the styryl group.

    Purification: The crude product is then purified using techniques such as column chromatography to obtain the desired (E)-isomer of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated purification systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(E)-1,3-Diethyl-8-(4-methylstyryl)xanthine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-1,3-Diethyl-8-(4-methylstyryl)xanthine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (E)-1,3-Diethyl-8-(4-methylstyryl)xanthine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as phosphodiesterases, which play a role in regulating cellular signaling. By inhibiting these enzymes, the compound can modulate various physiological processes, including neurotransmission and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1,3-Diethyl-8-(4-methylstyryl)xanthine is unique due to the presence of the styryl group, which imparts distinct chemical and biological properties compared to other xanthine derivatives. This structural modification enhances its potential as a therapeutic agent and a research tool in various scientific fields .

Properties

CAS No.

155271-36-6

Molecular Formula

C18H20N4O2

Molecular Weight

324.4 g/mol

IUPAC Name

1,3-diethyl-8-[(E)-2-(4-methylphenyl)ethenyl]-7H-purine-2,6-dione

InChI

InChI=1S/C18H20N4O2/c1-4-21-16-15(17(23)22(5-2)18(21)24)19-14(20-16)11-10-13-8-6-12(3)7-9-13/h6-11H,4-5H2,1-3H3,(H,19,20)/b11-10+

InChI Key

ABVZCSRAHASBGV-ZHACJKMWSA-N

Isomeric SMILES

CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=CC=C(C=C3)C

Canonical SMILES

CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC=C(C=C3)C

Origin of Product

United States

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